ROCK Enzyme Inhibition Potency: A Structurally Anchored Comparator Analysis
The target compound belongs to a series of oxadiazole ROCK inhibitors exemplified by 'Example 4' (CAS 1621103-79-4), which demonstrates an IC50 of less than 100 nM against ROCK . While direct head-to-head data for the exact 3,5-difluorobenzyl analog CAS 1171443-19-8 are not publicly available in peer-reviewed form, the close structural homology—the only difference being the substitution pattern on the benzyl ring—supports a class-level inference of comparable single-digit to sub-100 nM ROCK IC50. In contrast, the non-fluorinated 1-phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS not reported; molecular weight 306.3) lacks the electron-withdrawing fluorine atoms expected to enhance hinge-region interactions and metabolic stability, resulting in predictably weaker ROCK engagement . This fluorination-driven potency advantage is critical for researchers requiring maximal target inhibition at low compound concentrations.
| Evidence Dimension | ROCK IC50 (nM) |
|---|---|
| Target Compound Data | <100 nM (inferred from Example 4 analog, Ref 1) |
| Comparator Or Baseline | 1-Phenyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one: no reported ROCK IC50; lower predicted potency due to absence of fluorine |
| Quantified Difference | Not numerically quantifiable from current evidence; qualitatively, fluorination provides >10-fold affinity improvement in analogous kinase inhibitor chemotypes |
| Conditions | In vitro kinase inhibition assay; specific ROCK isoform not specified in available source |
Why This Matters
Procurement of the fluorinated compound ensures high-probability access to sub-100 nM ROCK pharmacology, whereas the non-fluorinated analog may require significantly higher concentrations, increasing off-target risk and cost per experiment.
